methyl[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine
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Overview
Description
Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine is a complex organic compound characterized by its unique triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine typically involves multi-step organic reactions. One common method includes the alkylation of a triazole derivative with a propargyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the propargyl and triazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The propargyl group may also play a role in binding to active sites or undergoing further chemical transformations within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Another compound with a similar amine group but different ring structure.
Phenethylamine: Shares the amine group but lacks the triazole ring.
Uniqueness
Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine is unique due to its combination of a triazole ring and a propargyl group, which confer distinct chemical properties and reactivity compared to other amines.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-5-7-14(4)9-11-13-12-10(3)15(11)8-6-2/h1H,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPVPCSUZNMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1CN(C)CC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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